1,3-Didecyl-2-methylimidazolium chloride physicochemical properties
1,3-Didecyl-2-methylimidazolium chloride physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Didecyl-2-methylimidazolium chloride
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
1,3-Didecyl-2-methylimidazolium chloride, abbreviated as [DDMIM][Cl], is an ionic liquid that has garnered significant interest within the scientific community. Its unique combination of a symmetrically substituted imidazolium cation with two long alkyl chains and a simple chloride anion bestows upon it a fascinating array of physicochemical properties. This guide provides a comprehensive exploration of these properties, offering insights into the experimental methodologies used for their characterization and discussing their implications for various applications, particularly in research and drug development. As a Senior Application Scientist, the aim is not merely to present data but to provide a causal understanding of why this ionic liquid behaves as it does and how its characteristics can be harnessed for innovation.
Core Molecular and Physical Properties
At its heart, [DDMIM][Cl] is a salt with a low melting point, a defining characteristic of ionic liquids.[1] The bulky and asymmetric nature of its cation, combined with the charge delocalization within the imidazolium ring, frustrates the crystallization process that is so efficient in simple inorganic salts like NaCl.[1] This results in a compound that is a solid at room temperature but melts at a relatively low temperature.
The molecular structure of [DDMIM][Cl] is fundamental to all its other properties. The imidazolium core provides the ionic character, while the two long decyl chains introduce significant hydrophobicity.[2] This dual nature is the primary driver for its surfactant-like behavior.
Caption: Molecular structure of 1,3-Didecyl-2-methylimidazolium chloride.
The fundamental physicochemical properties of [DDMIM][Cl] are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₇ClN₂ | [2][3][4] |
| Molecular Weight | 399.10 g/mol | [2][3][4] |
| CAS Number | 70862-65-6 | [2][3] |
| Appearance | Yellow to brown solid/powder | [3][5] |
| Melting Point | 82 °C - 160 °C | [2][3][5][6] |
| Density | 0.784 g/cm³ | [6] |
Note: The wide range in reported melting points may be attributed to differences in purity and measurement techniques.
Thermal Behavior and Stability
A hallmark of ionic liquids is their thermal stability, and [DDMIM][Cl] is no exception.[2][3] This property is crucial for applications that require high temperatures, such as in chemical synthesis or as high-performance lubricants.[2] The thermal stability of ionic liquids is influenced by the nature of both the cation and the anion. For imidazolium-based ionic liquids, decomposition is often initiated by the anion.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is the standard method for determining the thermal stability of a material.[8] The causality behind this choice lies in its direct measurement of mass loss as a function of temperature, providing a clear indication of decomposition.
Methodology:
-
A small, precisely weighed sample of [DDMIM][Cl] is placed in a high-purity alumina crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.[8]
This protocol is self-validating as the resulting thermogram provides a clear and reproducible data set of mass versus temperature, from which the decomposition temperature can be unequivocally determined.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Long-term isothermal TGA studies have revealed that some ionic liquids can exhibit appreciable decomposition at temperatures significantly lower than those indicated by rapid scan experiments.[8]
Rheological Properties: Viscosity
The viscosity of [DDMIM][Cl] is a critical parameter for applications involving fluid flow, such as in lubrication or as a solvent in reaction media.[2] Like most ionic liquids, its viscosity is highly dependent on temperature, decreasing as temperature increases.[5] The long alkyl chains in [DDMIM][Cl] lead to significant intermolecular interactions, resulting in a relatively high viscosity compared to ionic liquids with shorter chains.[5][9]
| Temperature (K) | Viscosity (mPa·s) | Notes |
| 298.15 | 1000-2500 | Estimated range for a double-chained structure[5] |
| 313.15 | 500-1200 | Temperature-dependent decrease[5] |
| 333.15 | 200-600 | Continued viscosity reduction[5] |
Experimental Protocol: Rotational Viscometry
Rotational viscometry is a reliable method for determining the dynamic viscosity of liquids. The choice of this technique is justified by its ability to measure viscosity over a range of shear rates and temperatures.
Methodology:
-
The [DDMIM][Cl] sample is placed in a temperature-controlled sample holder.
-
A spindle of known geometry is immersed in the liquid.
-
The spindle is rotated at a constant speed, and the torque required to maintain this speed is measured.
-
The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and sample holder.
-
Measurements are repeated at different temperatures to determine the temperature dependence of viscosity.
This protocol is self-validating because the relationship between torque, rotational speed, and viscosity is well-defined by physical laws, ensuring accurate and reproducible results.
Caption: Experimental workflow for viscosity measurement.
Interfacial and Aggregation Behavior
The amphiphilic nature of [DDMIM][Cl], with its ionic headgroup and long hydrophobic tails, makes it a potent surfactant.[2][3] This property is of great interest for applications in drug delivery, formulation, and separation processes.[3][5]
In aqueous solutions, [DDMIM][Cl] exhibits self-aggregation to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[5][10] Uniquely, it displays two distinct CMCs.[5][11][12]
-
cmc₁: Corresponds to the formation of spherical micelles.[5][12]
-
cmc₂: Represents a transition from spherical to cylindrical micelles.[5][12]
| Property | Value | Source(s) |
| cmc₁ | 0.4 - 0.5 mM | [11][12] |
| cmc₂ | 20 - 30 mM | [11][12] |
| Surface Tension | 30 - 60 dynes/cm (typical for imidazolium ILs) | [5] |
The double-chained structure of [DDMIM][Cl] significantly enhances its surface activity compared to single-chained analogues, leading to lower surface tension values and more efficient micelle formation.[5]
Experimental Protocol: Surface Tensiometry for CMC Determination
The CMC is most commonly determined by measuring the surface tension of solutions with varying surfactant concentrations.[10] This method is chosen because the formation of micelles leads to a distinct change in the relationship between surface tension and concentration.
Methodology:
-
A series of aqueous solutions of [DDMIM][Cl] with increasing concentrations are prepared.
-
The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).
-
Surface tension is plotted against the logarithm of the concentration.
-
The CMC is identified as the point where the slope of the curve changes abruptly.[10] Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, it remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[10]
This protocol is self-validating as the graphical representation of the data provides a clear and well-defined inflection point corresponding to the CMC.
Caption: Schematic of micelle formation in aqueous solution.
Applications Driven by Physicochemical Properties
The unique combination of properties possessed by [DDMIM][Cl] makes it a versatile compound for a wide range of applications.
-
Green Chemistry and Catalysis: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional organic solvents in chemical reactions.[2][3]
-
Electrochemistry: High ionic conductivity and stability are beneficial for its use as an electrolyte in batteries and sensors.[2]
-
Material Science: It acts as a stabilizing agent in the synthesis of nanoparticles and can be used to coat materials like graphene oxide to enhance their properties.[2][5]
-
Separation Processes: Its ability to dissolve a wide range of compounds makes it effective in liquid-liquid extraction and for separating complex mixtures.[2]
-
Drug Delivery: Its surfactant properties and ability to form micelles suggest potential for encapsulating and delivering poorly soluble drugs.[3][5] Research has shown it can be used as a pore-directing agent in the synthesis of mesoporous materials for drug delivery applications.
-
Pharmaceutical Formulations: It has been investigated as a preservative in ophthalmic solutions due to its low toxicity and compatibility with other substances.[5]
Safety and Toxicological Profile
While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity must be carefully evaluated. For [DDMIM][Cl], the available data indicates the following:
-
Hazard Classifications: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[13]
-
Toxicity: Research suggests that the toxicity of imidazolium-based ionic liquids increases with the length of the alkyl chain.[14] However, some studies indicate that [DDMIM][Cl] exhibits minimal toxicity and can be suitable for certain pharmaceutical applications like ophthalmic preservatives.[5] The potential for cardiac toxicity has been noted for longer-chain methylimidazolium ionic liquids in rats.[15]
Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling this compound.
Conclusion
1,3-Didecyl-2-methylimidazolium chloride is a remarkable ionic liquid with a rich and complex set of physicochemical properties. Its dual character, combining the features of an ionic salt with those of a double-chained surfactant, makes it a highly versatile tool for researchers, scientists, and drug development professionals. A thorough understanding of its thermal stability, rheological behavior, and self-aggregation properties is key to unlocking its full potential in applications ranging from green chemistry and materials science to advanced pharmaceutical formulations and drug delivery systems. As with any chemical, a careful consideration of its safety and toxicological profile is essential for its responsible use and development.
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